2-(1-Azepanyl)propyl 2-naphthyl sulfone
Description
Properties
Molecular Formula |
C19H25NO2S |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(1-naphthalen-2-ylsulfonylpropan-2-yl)azepane |
InChI |
InChI=1S/C19H25NO2S/c1-16(20-12-6-2-3-7-13-20)15-23(21,22)19-11-10-17-8-4-5-9-18(17)14-19/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3 |
InChI Key |
BAWJYYKAXLBQTP-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3 |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Sulfide Intermediate Formation
The synthesis of 2-naphthyl sulfone derivatives typically begins with the preparation of sulfide intermediates. A common approach involves reacting 2-naphthol with thiols or sulfenyl chlorides. For instance, 2-naphthyl sulfide can be synthesized by treating 2-naphthol with propane thiol in the presence of a base such as NaOH. The reaction proceeds via nucleophilic substitution, yielding the sulfide intermediate, which is subsequently oxidized to the sulfone.
Oxidation to Sulfone
The oxidation of sulfides to sulfones is a critical step. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed due to its efficiency and cost-effectiveness. As demonstrated in the synthesis of benzyl naphthyl sulfones, stirring the sulfide (e.g., 7a–7t ) with 30% H₂O₂ in acetic acid at room temperature for 3–5 hours achieves complete oxidation (Table 1). This method avoids over-oxidation and minimizes side reactions, making it suitable for sensitive substrates.
Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion
| Sulfide Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Naphthyl sulfide | 30% H₂O₂ | Acetic acid | 3–5 | 85–92 |
Introduction of the Azepanylpropyl Group
Alkylation Strategies
The azepanylpropyl moiety is introduced via alkylation reactions. A proven method involves reacting azepane with a propyl halide (e.g., 1-bromopropane) under basic conditions. For example, 1-azepanylpropyl bromide can be synthesized by refluxing azepane with 1,3-dibromopropane in tetrahydrofuran (THF) using K₂CO₃ as a base. This intermediate is then coupled to the 2-naphthyl sulfone.
Catalytic Enhancements
Catalysts such as basic cupric carbonate (CuCO₃·Cu(OH)₂) significantly improve reaction efficiency. In the preparation of naphthyl ethylene diamine hydrochloride, replacing Cu/CuO with basic cupric carbonate reduced reaction time by 50% and increased yields by 5%. Similar benefits are anticipated for azepane-propyl coupling, where the catalyst facilitates nucleophilic substitution at lower temperatures (100–115°C).
Coupling Reactions and Optimization
Nucleophilic Substitution
The final step involves coupling 1-azepanylpropyl bromide with 2-naphthyl sulfone. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, heating the sulfone with the alkyl bromide at 80–90°C for 12–24 hours in the presence of K₂CO₃ yields the target compound.
Table 2: Coupling Reaction Parameters
Mitsunobu Reaction Alternative
An alternative pathway employs the Mitsunobu reaction to attach the azepanylpropyl group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group of 2-naphthyl sulfone is displaced by the azepane-propyl alcohol derivative. This method offers higher regioselectivity but requires rigorous moisture control.
Purification and Characterization
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